

In-Depth Technical Guide: **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate</i>
Cat. No.:	B152963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document details its chemical identity, including its CAS number and IUPAC name, and presents a plausible synthesis protocol based on established chemical methodologies. A primary focus is placed on its critical role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will explore the logical workflow of its incorporation into PROTACs and the general mechanism of action of the resulting protein degraders. Experimental protocols for key synthetic steps are provided, and quantitative data is summarized for clarity. Diagrams generated using Graphviz are included to illustrate the synthetic pathway and the fundamental principles of PROTAC-mediated protein degradation.

Chemical Identification and Properties

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a key synthetic intermediate characterized by a Boc-protected amine and an activated p-nitrophenoxy group. This dual functionality makes it an ideal building block for multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical research.

Identifier	Value	Citation
CAS Number	159184-14-2	[1] [2]
IUPAC Name	tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate	
Synonyms	N-Boc-2-(4-nitrophenoxy)ethanamine	[2]
Molecular Formula	C13H18N2O5	[1]
Molecular Weight	282.29 g/mol	[1]

A definitive IUPAC name is provided based on its chemical structure. Note that some databases may list names for structurally similar but distinct compounds.

Synthesis and Experimental Protocols

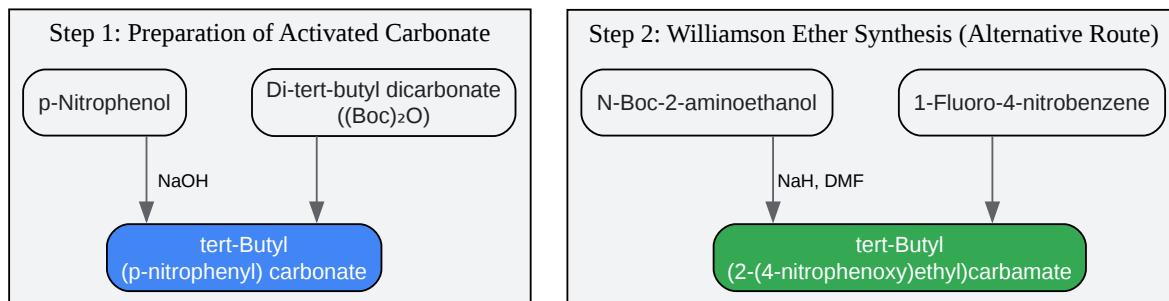
The synthesis of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** can be achieved through a two-step process, beginning with the preparation of a key intermediate, tert-butyl (p-nitrophenyl) carbonate. While a specific, unified experimental protocol for the target molecule is not readily available in single literature sources, the following procedure is constructed based on well-established and documented reactions for the synthesis of related carbamates and ethers.

Step 1: Synthesis of tert-butyl (p-nitrophenyl) carbonate (Compound A)

This initial step involves the reaction of p-nitrophenol with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

- To a reaction vessel, add p-nitrophenol (1.0 eq) and a suitable aqueous base, such as sodium hydroxide solution (2-4 M).[\[1\]](#)
- While stirring at room temperature (20-25 °C), add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) dropwise.[\[1\]](#)


- Continue stirring for 2-3 hours.
- Extract the reaction mixture with an organic solvent like ethyl acetate.
- Dry the organic layer, concentrate it under reduced pressure, and wash with n-hexane to yield tert-butyl (p-nitrophenyl) carbonate as a pale yellow oil.[1]

Step 2: Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (Final Product)

The second step is a nucleophilic substitution reaction where the phenoxide of N-Boc-ethanolamine displaces the nitro group from a suitable substrate, or more commonly, the p-nitrophenyl carbonate acts as an activated carbonyl for reaction with an amine. A plausible and efficient route involves the reaction of N-Boc-2-aminoethanol with 4-nitrofluorobenzene under Williamson ether synthesis conditions.

Experimental Protocol:

- In a suitable solvent such as DMF, dissolve N-Boc-2-aminoethanol (1.0 eq).
- Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.
- To this solution, add 1-fluoro-4-nitrobenzene (1.0 eq).
- Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**.

[Click to download full resolution via product page](#)

A plausible synthetic pathway for **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate**.

Application in Drug Development: A PROTAC Linker

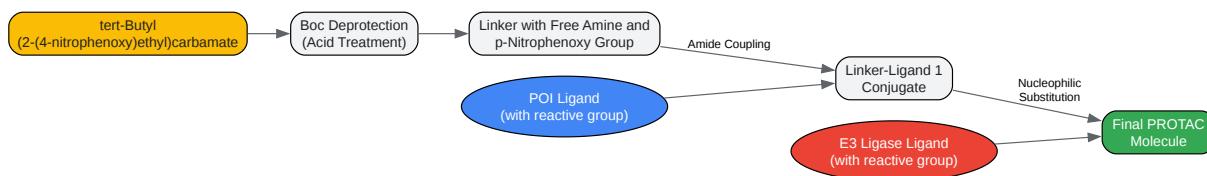
The primary application of **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** in drug development is as a bifunctional linker for the synthesis of PROTACs.^{[3][4][5][6]} PROTACs are innovative heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.^[7]

Role as a Bifunctional Linker


tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is well-suited as a PROTAC linker precursor due to its orthogonal protecting groups. The Boc-protected amine can be deprotected under

acidic conditions to reveal a free amine, which can then be coupled to a POI-binding ligand or an E3 ligase ligand. The p-nitrophenoxy group serves as a good leaving group, allowing for the attachment of the other binding moiety through nucleophilic substitution.

General Workflow for PROTAC Synthesis

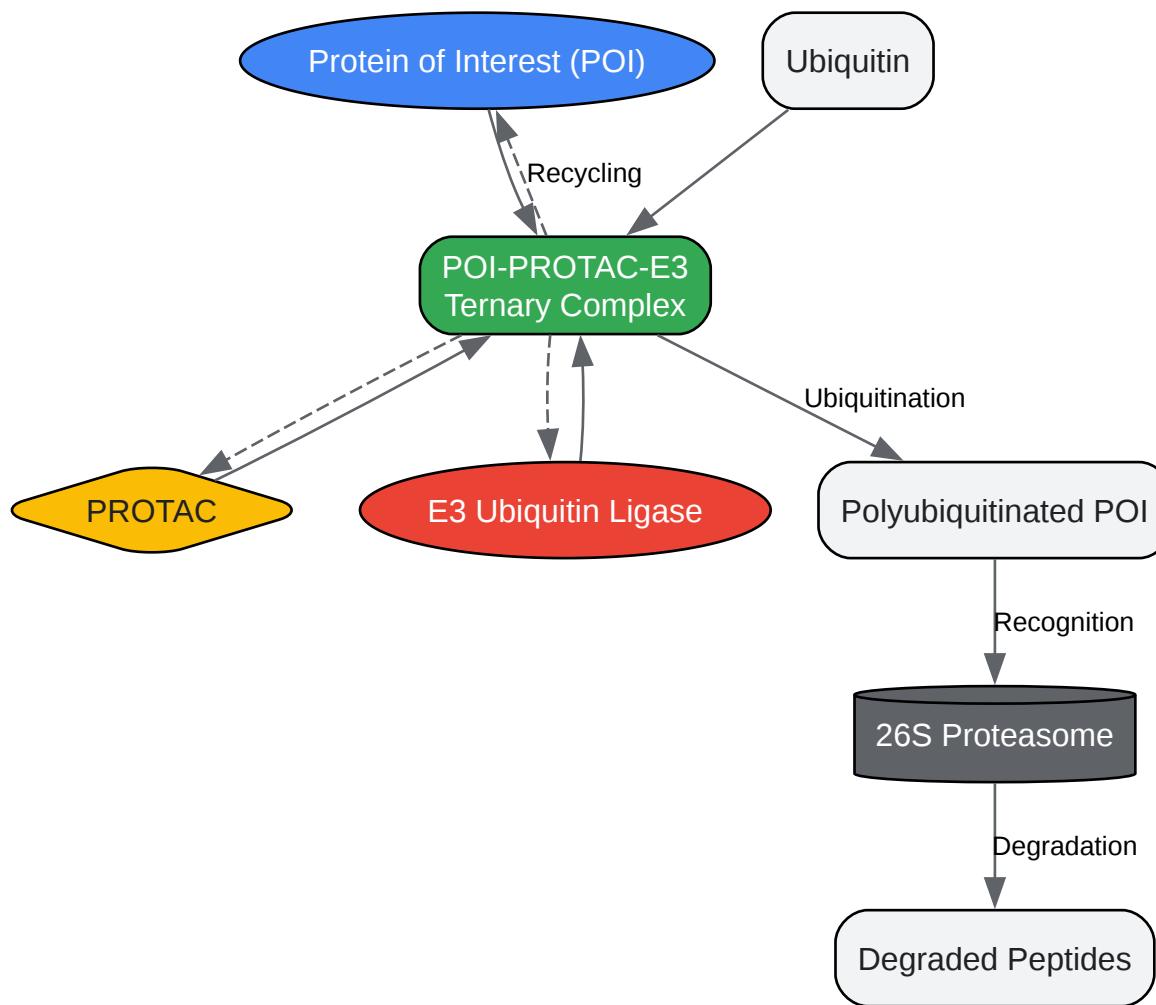
The synthesis of a PROTAC using a linker derived from **tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate** generally follows these steps:

- Deprotection: The Boc group is removed from the linker precursor using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
- First Coupling: The newly exposed free amine is then coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.
- Second Coupling: The p-nitrophenoxy group on the other end of the linker is displaced by a nucleophilic group (e.g., an amine or alcohol) on the second binding ligand.

[Click to download full resolution via product page](#)

General workflow for the synthesis of a PROTAC using the target linker.

PROTAC Mechanism of Action and Signaling Pathways


PROTACs do not inhibit their target proteins in the traditional sense. Instead, they act as catalysts to induce their degradation. This mechanism offers several advantages over

conventional inhibitors, including the potential to target proteins previously considered "undruggable."

The general mechanism of PROTAC-mediated protein degradation is as follows:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.
- **Proteasomal Degradation:** The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.
- **Recycling:** The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI molecule, acting catalytically.

By inducing the degradation of a target protein, a PROTAC effectively removes it from the cellular environment, thereby shutting down the signaling pathways in which the protein is involved. For example, if the POI is a kinase involved in a cancer cell's growth signaling pathway, its degradation will lead to the inhibition of that pathway and potentially cell death.

[Click to download full resolution via product page](#)

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a valuable synthetic tool for researchers and drug development professionals. Its bifunctional nature, with orthogonally protected reactive sites, makes it an excellent building block for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. Understanding its synthesis and application is crucial for the development of next-generation therapeutics that function through targeted protein degradation. This guide provides a foundational understanding of this important chemical entity and its role in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 2. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbaMate | 159184-14-2 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152963#tert-butyl-2-4-nitrophenoxy-ethyl-carbamate-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com